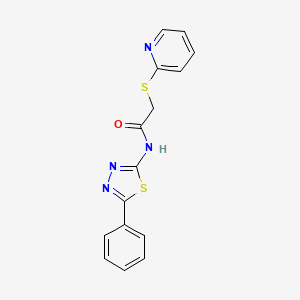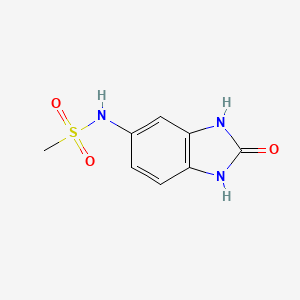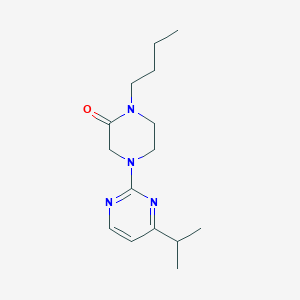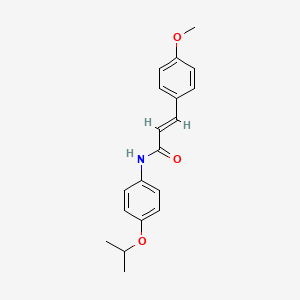
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide, commonly known as PTAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTAA is a member of the thiadiazole family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of PTAA is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, PTAA has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division.
Biochemical and Physiological Effects:
PTAA has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the suppression of angiogenesis (the formation of new blood vessels). Additionally, PTAA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
PTAA has several advantages for use in laboratory experiments, including its relatively simple synthesis method and its low toxicity. However, PTAA is also known to be unstable in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on PTAA, including the development of new synthetic methods for its production, the investigation of its activity against other types of cancer cell lines, and the exploration of its potential applications in other fields, such as neurology and immunology. Additionally, further studies are needed to fully elucidate the mechanism of action of PTAA and to determine its potential as a therapeutic agent for the treatment of cancer and other diseases.
合成法
PTAA can be synthesized using a variety of methods, including the reaction of 2-mercaptopyridine with 5-phenyl-1,3,4-thiadiazol-2-yl chloride in the presence of a base. Other methods involve the reaction of 2-mercaptopyridine with 5-phenyl-1,3,4-thiadiazol-2-yl isocyanate or 5-phenyl-1,3,4-thiadiazol-2-yl isothiocyanate.
科学的研究の応用
PTAA has been studied for its potential applications in a range of scientific fields, including biochemistry, pharmacology, and medicinal chemistry. In particular, PTAA has been shown to have activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
特性
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS2/c20-12(10-21-13-8-4-5-9-16-13)17-15-19-18-14(22-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGHWFYBNZPWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-3-[(dimethylamino)methyl]-2-phenyl-4-quinolinol](/img/structure/B5683535.png)

![2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)

![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5683578.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5683590.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5683597.png)

![7-(2-methoxyethyl)-2-[2-(phenylsulfonyl)ethyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683616.png)


![N-[3-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5683627.png)